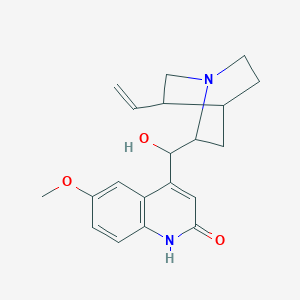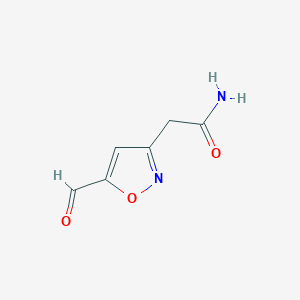
2-(5-Formylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formylisoxazol-3-yl)acetamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ethoxycarbonyl formonitrile oxide with suitable dipolarophiles under microwave conditions . This reaction yields ester-functionalized isoxazoles, which can then be further modified to introduce the formyl and acetamide groups.
Industrial Production Methods: While specific industrial production methods for 2-(5-Formylisoxazol-3-yl)acetamide are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Formylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(5-Carboxyisoxazol-3-yl)acetamide
Reduction: 2-(5-Hydroxymethylisoxazol-3-yl)acetamide
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-Formylisoxazol-3-yl)acetamide is not fully elucidated. similar isoxazole derivatives are known to interact with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetamide group can enhance the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
- 2-(5-Methylisoxazol-3-yl)acetamide
- 2-(5-Phenylisoxazol-3-yl)acetamide
- 2-(5-Hydroxyisoxazol-3-yl)acetamide
Comparison: 2-(5-Formylisoxazol-3-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its methyl, phenyl, and hydroxy analogs, the formyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
220780-55-2 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(5-formyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3/c7-6(10)2-4-1-5(3-9)11-8-4/h1,3H,2H2,(H2,7,10) |
InChI Key |
QTLPLPHCVRPXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CC(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


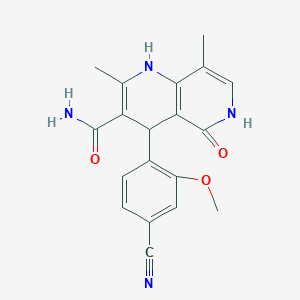

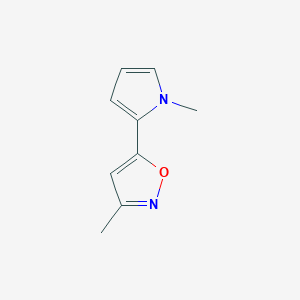

![2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
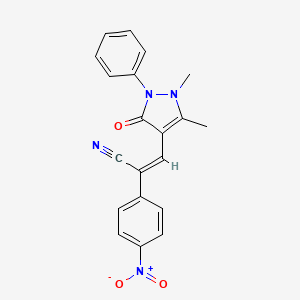
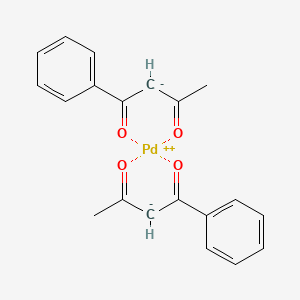
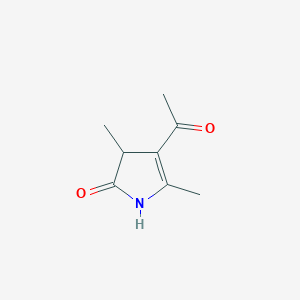
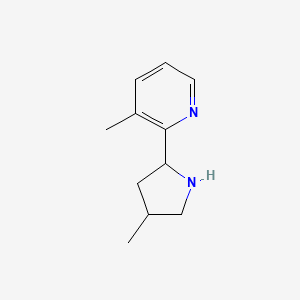
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
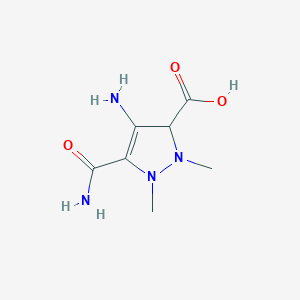
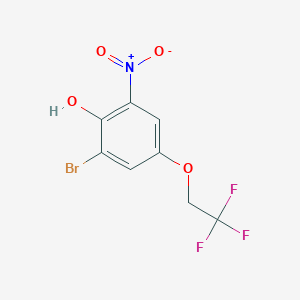
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
